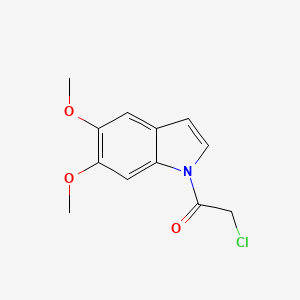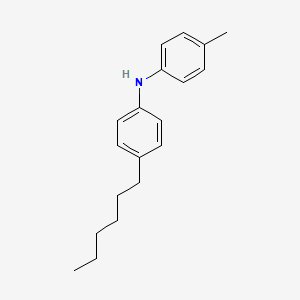
4-Hexyl-N-(p-tolyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hexyl-N-(p-tolyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a hexyl group attached to the nitrogen atom and a p-tolyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-N-(p-tolyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-hexylaniline with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the palladium-catalyzed amination of aryl halides with primary amines. This method offers high yields and selectivity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
4-Hexyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aniline derivatives .
科学研究应用
4-Hexyl-N-(p-tolyl)aniline has several scientific research applications:
Organic Electronics: The compound is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs).
Materials Science: It is utilized in the fabrication of mixed-mode, monolithic materials for capillary liquid chromatography (LC).
Dye Intermediates: The compound serves as an intermediate in the synthesis of various dyes, which are used in textile and printing industries.
作用机制
The mechanism of action of 4-Hexyl-N-(p-tolyl)aniline involves its interaction with molecular targets through various pathways:
Electron Donor-Acceptor Interactions: The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices.
Nucleophilic Catalysis: In certain reactions, the compound can act as a nucleophilic catalyst, enhancing the rate of hydrazone formation and exchange reactions.
相似化合物的比较
Similar Compounds
4-Methyl-N-phenyl-N-(p-tolyl)aniline: Similar in structure but with a methyl group instead of a hexyl group.
4-Hexylaniline: Lacks the p-tolyl group, making it less versatile in certain applications.
Uniqueness
4-Hexyl-N-(p-tolyl)aniline is unique due to its combination of a hexyl group and a p-tolyl group, which imparts specific electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and materials science, where high electron mobility and strong luminescence are required .
属性
分子式 |
C19H25N |
|---|---|
分子量 |
267.4 g/mol |
IUPAC 名称 |
N-(4-hexylphenyl)-4-methylaniline |
InChI |
InChI=1S/C19H25N/c1-3-4-5-6-7-17-10-14-19(15-11-17)20-18-12-8-16(2)9-13-18/h8-15,20H,3-7H2,1-2H3 |
InChI 键 |
VKMIHSYVILNQIP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
![6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine](/img/structure/B12928393.png)
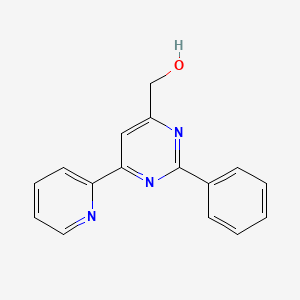
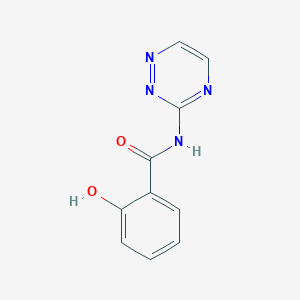
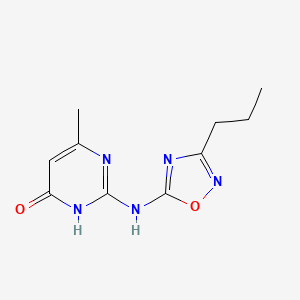
![2-(Aminomethyl)octahydro-1H-3,5,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalen-2-ol](/img/structure/B12928417.png)

![Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B12928450.png)
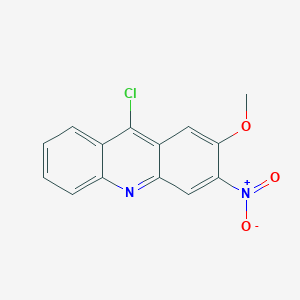

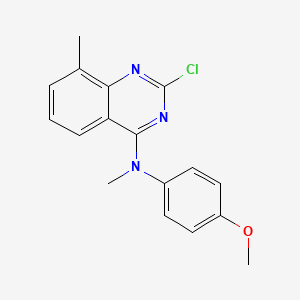

![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)
